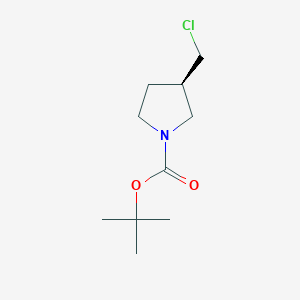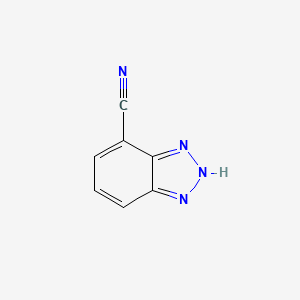
3-(5-Chloro-2-thienyl)pyridine
Vue d'ensemble
Description
“3-(5-Chloro-2-thienyl)pyridine” is a chemical compound with the molecular formula C9H6ClNS and a molecular weight of 195.67 g/mol . It is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of “3-(5-Chloro-2-thienyl)pyridine” consists of a pyridine ring attached to a thiophene ring via a carbon atom . The thiophene ring contains a sulfur atom, and the pyridine ring contains a nitrogen atom .Applications De Recherche Scientifique
Medicinal Chemistry: Antimicrobial and Antifungal Applications
3-(5-Chloro-2-thienyl)pyridine: has been utilized in the synthesis of thiazole derivatives, which exhibit a wide range of biological activities. These activities include antimicrobial and antifungal properties, which are crucial in the development of new therapeutic agents . The compound’s ability to undergo nucleophilic substitution makes it a valuable precursor in creating molecules that can potentially inhibit the growth of harmful bacteria and fungi.
Pharmaceutical Research: Anti-inflammatory and Analgesic Activities
In pharmaceutical research, 3-(5-chlorothiophen-2-yl)pyridine derivatives have been explored for their anti-inflammatory and analgesic effects. These compounds can be designed to target specific pathways involved in inflammation and pain, offering potential for the development of new drugs with improved efficacy and reduced side effects .
Organic Synthesis: Building Block for Heterocyclic Compounds
This compound serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds. Its reactivity allows for the formation of complex structures that are prevalent in many natural products and pharmaceuticals, thereby expanding the toolkit available to synthetic chemists .
Chemical Sensing: Anion Detection
3-(5-Chloro-2-thienyl)pyridine: has been used in the development of Schiff bases with anion sensing properties. These compounds can selectively detect certain anions, such as fluoride and carbonate, which is important for environmental monitoring and industrial applications .
Pharmacological Activity: Pyrazoline Derivatives
The compound has been incorporated into pyrazoline derivatives, which are known for their broad spectrum of pharmacological activities. These activities range from antibacterial to anticancer properties, highlighting the compound’s role in the discovery and optimization of new therapeutic agents .
Catalysis: Suzuki-Miyaura Cross-Coupling Reactions
In catalysis, 3-(5-chlorothiophen-2-yl)pyridine is a reactant in Suzuki-Miyaura cross-coupling reactions using palladium catalysts. This application is significant in the preparation of biologically and pharmacologically active molecules, demonstrating the compound’s utility in complex chemical transformations .
Propriétés
IUPAC Name |
3-(5-chlorothiophen-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAMVATULJAWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-thienyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1441217.png)
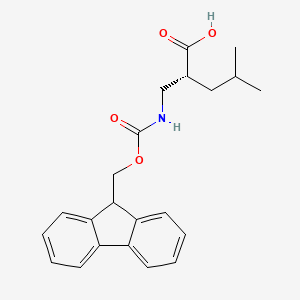
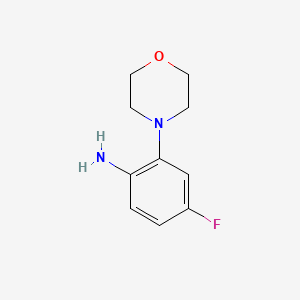


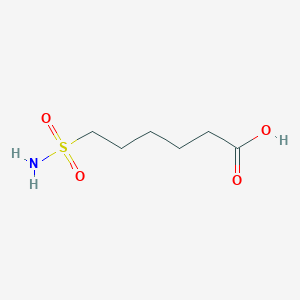
![3-Bromoisothiazolo[4,5-b]pyrazine](/img/structure/B1441227.png)
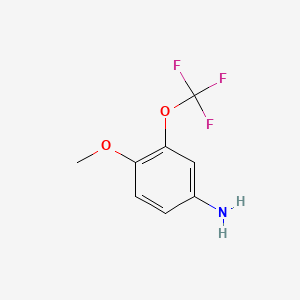


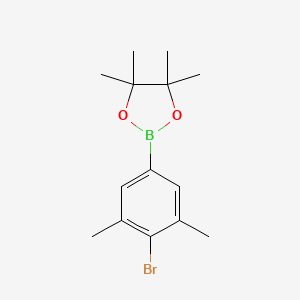
![7-Bromo-5-methylbenzo[b]thiophene](/img/structure/B1441235.png)
